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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)morpholine
CAS No.: 1017480-65-7
Cat. No.: B1358595
. J

Chemical Identity & Core Profile[1][2][3][4]

2-(2-Fluorophenyl)morpholine is a fluorinated heterocyclic compound belonging to the
phenylmorpholine class. Structurally, it is the 2-fluoro analogue of the phenmetrazine
metabolite 2-phenylmorpholine. It is primarily utilized in medicinal chemistry as a scaffold for
norepinephrine-dopamine reuptake inhibitors (NDRIs) and as a metabolic probe in forensic
toxicology.
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Parameter

Technical Detail

CAS Number (Free Base)

1017480-65-7

CAS Number (HCI Salt)

1251033-32-5

IUPAC Name 2-(2-Fluorophenyl)morpholine
Molecular Formula Cio0H12FNO
Molecular Weight 181.21 g/mol
Exact Mass 181.0903
SMILES FC1=CC=CC=C1C2NCCO2
Colorless oil (free base) or White crystalline
Appearance )
solid (HCI)
N Soluble in DMSO, Methanol, DCM; HCI salt
Solubility

soluble in water

Chemical Synthesis: Self-Validating Protocol
Methodology: The "Bromoketone-Ethanolamine™
Cyclization Route

This protocol is chosen for its robustness and high atom economy. It proceeds via the formation
of a hydroxy-amine intermediate followed by an acid-catalyzed intramolecular dehydration.

Reaction Scheme Visualization

2-(2-Fluorophenyl)morpholine

Click to download full resolution via product page

Figure 1: Stepwise synthetic pathway from acetophenone precursor to morpholine ring closure.

Detailed Protocol
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Phase 1: Alpha-Bromination

Setup: Charge a 500mL 3-neck round bottom flask with 2'-Fluoroacetophenone (0.1 mol) and
150 mL of Dichloromethane (DCM).

Addition: Add Bromine (0.1 mol) dropwise over 60 minutes while maintaining temperature at
0-5°C. The solution will transition from dark red to pale yellow as Brz is consumed.

Validation: TLC (Hexane/EtOAc 8:1) should show disappearance of the starting ketone.

Workup: Wash with saturated NaHCOs to neutralize HBr. Dry organic layer over MgSOa4 and
concentrate to yield the alpha-bromo ketone.

Phase 2: Amination & Reduction (One-Pot Variant)

Amination: Dissolve the alpha-bromo intermediate in 200 mL THF. Cool to 0°C. Add
Ethanolamine (0.25 mol) slowly (exothermic). Stir for 2 hours.

Reduction: Without isolation, add Sodium Borohydride (NaBH4, 0.15 mol) in small portions.

Mechanism: This reduces the ketone carbonyl to a hydroxyl group, creating a vicinal amino-
alcohol structure essential for cyclization.

Quench: Quench with dilute HCI. Extract with EtOAc to remove non-basic impurities. Basify
the aqueous layer (pH 12) and extract the amine intermediate with DCM.

Phase 3: Cyclization

Acid Treatment: Dissolve the intermediate in 70% Sulfuric Acid (H2SOa).

Heating: Heat to 140°C for 1 hour. This forces the intramolecular dehydration (ether
formation).

Isolation: Pour onto crushed ice. Basify with NaOH pellets to pH 14. Extract the oily product
with Diethyl Ether.

Purification: Convert to HCI salt by bubbling dry HCI gas through an ethereal solution.
Recrystallize from Isopropanol/Acetone.
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Pharmacology & Mechanism of Action[1][3][6][7][8]

2-(2-Fluorophenyl)morpholine acts primarily as a monoamine transporter modulator. Its
structural homology to Phenmetrazine dictates its pharmacodynamic profile.

Mechanism: Monoamine Transporter Inhibition

The molecule binds to the orthosteric site of the Norepinephrine Transporter (NET) and
Dopamine Transporter (DAT), blocking the reuptake of neurotransmitters. The 2-fluoro
substituent introduces steric bulk and electronic withdrawal, potentially altering binding affinity

compared to the parent 2-phenylmorpholine.
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Figure 2: Pharmacodynamic cascade of monoamine reuptake inhibition.
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Structure-Activity Relationship (SAR)

e Morpholine Ring: Essential for maintaining the specific pKa (approx 8.5-9.0) required for

transporter binding.

o 2-Phenyl Substitution: Provides the necessary lipophilic interaction with the transporter's

hydrophobic pocket.

e 2-Fluoro Group:

o Metabolic Stability: Blocks metabolic hydroxylation at the ortho-position, potentially

extending half-life.

o Lipophilicity: Increases logP, enhancing Blood-Brain Barrier (BBB) permeability.

o Electronic Effect: The electron-withdrawing fluorine reduces the electron density of the

aromatic ring, which can modulate pi-stacking interactions within the receptor site.

Analytical Characterization

To validate the identity of synthesized 2-(2-Fluorophenyl)morpholine, the following analytical

signatures must be observed.

Technique

Expected Signature

1H NMR (CDCls)

Aromatic: Multiplet & 7.0-7.5 ppm (4H).
Benzylic: dd & 4.6 ppm (1H). Morpholine Ring:
Multiplets 6 2.8-3.8 ppm (6H).

9F NMR

Single peak around & -118 ppm (relative to
CFCls).

Mass Spectrometry (ESI+)

[M+H]* Peak: m/z 182.2. Fragment: Loss of

morpholine ring or tropylium ion formation.

IR Spectroscopy

C-O-C Stretch: ~1100 cm~1. N-H Stretch: ~3300
cm~1 (broad if salt). C-F Stretch: ~1200-1250

cm~L.
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Safety & Handling (SDS Summary)

Hazard Classification:

Acute Toxicity: Harmful if swallowed or inhaled.
Skin Corrosion/Irritation: Causes skin irritation (H315).
Eye Damage: Causes serious eye irritation (H319).

STOT-SE: May cause respiratory irritation (H335).

Handling Protocol:

Engineering Controls: All synthesis and handling must occur within a certified chemical fume
hood.

PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and lab coat are
mandatory.

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic (HCI salt).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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